2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 4-benzylpiperazine with acetohydrazide under specific conditions to form the desired product. The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods often involve scaling up these laboratory procedures while ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets in the brain. It primarily inhibits monoamine oxidase A, leading to increased levels of neurotransmitters like serotonin and dopamine. This increase in neurotransmitter levels is believed to contribute to its antidepressant effects . The compound may also interact with other molecular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds such as 2-(4-methylpiperazin-1-yl)acetohydrazide and 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile . While these compounds share structural similarities, 2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique in its specific molecular interactions and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N4O2/c25-19-8-6-17(7-9-19)14-21-22-20(26)16-24-12-10-23(11-13-24)15-18-4-2-1-3-5-18/h1-9,14,25H,10-13,15-16H2,(H,22,26)/b21-14- |
InChI Key |
GRQAZVXHVSCMCW-STZFKDTASA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=CC=C(C=C3)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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